Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-amino-3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives[3][3].
Scientific Research Applications
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is explored for use in agrochemicals and as intermediates in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
- Methyl 2-hydroxy-2-(4-pyridinyl)propanoate
- Ethyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
Uniqueness
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is unique due to the presence of the chloro-substituted pyrazole ring, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a pharmacophore in drug design [3][3].
Biological Activity
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H10ClN3O2
- Molecular Weight : 203.64 g/mol
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- PD-1/PD-L1 Pathway : Research indicates that compounds with pyrazole moieties can act as inhibitors of the PD-1/PD-L1 pathway, which plays a critical role in immune evasion by tumors. By blocking this interaction, these compounds can enhance T-cell responses against cancer cells .
- Androgen Receptor Modulation : Some studies suggest that derivatives of pyrazole, including this compound, may function as selective androgen receptor modulators (SARMs). This property could be beneficial in treating conditions related to androgen deficiency or prostate cancer .
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
Activity | Description |
---|---|
Antitumor Activity | Inhibits tumor growth by modulating immune responses through PD-L1 inhibition. |
Antimicrobial Properties | Demonstrates antibacterial and antifungal activities against various pathogens. |
Anti-inflammatory Effects | Reduces inflammation in models of acute and chronic inflammatory diseases. |
Neuroprotective Effects | Shows potential in protecting neuronal cells from oxidative stress and apoptosis. |
Case Study 1: Antitumor Efficacy
A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antitumor activity in vitro. The mechanism was linked to the inhibition of the PD-L1 pathway, allowing for enhanced T-cell activation against cancer cells .
Case Study 2: Antimicrobial Activity
Research published in PubMed highlighted the antimicrobial properties of pyrazole derivatives, including this compound. It was effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent for infectious diseases .
Case Study 3: Anti-inflammatory Properties
In a model of rheumatoid arthritis, this compound significantly reduced markers of inflammation and joint swelling, indicating its potential use in treating inflammatory conditions .
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12ClN3O2/c1-2-14-8(13)7(10)5-12-4-6(9)3-11-12/h3-4,7H,2,5,10H2,1H3 |
InChI Key |
QKTZFEWOMJXWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=C(C=N1)Cl)N |
Origin of Product |
United States |
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